Morpholino(piperidin-4-yl)methanone hydrochloride
Description
Morpholino(piperidin-4-yl)methanone hydrochloride (CAS: 63214-57-3) is a synthetic organic compound with the molecular formula C₁₀H₁₈N₂O₂·HCl and a molecular weight of 234.72 g/mol . It consists of a morpholine ring linked via a methanone group to a piperidin-4-yl moiety, with a hydrochloride counterion enhancing its stability and solubility. The compound is commercially available from suppliers such as Thermo Scientific and Kanto Reagents, with purity levels ≥90% .
Properties
IUPAC Name |
morpholin-4-yl(piperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDNPCNUDVZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(piperidin-4-yl)methanone hydrochloride typically involves the reaction of morpholine with piperidin-4-one under specific conditions. The process can be summarized as follows:
Starting Materials: Morpholine and piperidin-4-one.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.
Procedure: The reactants are mixed and heated to a specific temperature, usually around 60-80°C, for several hours.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Hydrogenation and Deprotection Reactions
The hydrochloride salt undergoes hydrogenation to remove protective groups or modify substituents. For example:
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Catalytic Hydrogenation : Using 10% Pd/C under hydrogen pressure (10–40 kg/cm²) at 50°C in t-butanol solvent facilitates debenzylation of intermediates, yielding 4-morpholino piperidine derivatives with >89% efficiency .
| Reaction Step | Catalyst | Pressure | Temperature | Yield (%) |
|---|---|---|---|---|
| Debenzylation | 10% Pd/C | 40 kg/cm² | 50°C | 89.1–91.6 |
Base-Mediated pH Adjustment
The compound’s hydrochloride form participates in pH-dependent reactions. Treatment with potassium carbonate (3N solution) in t-butanol at 60°C elevates the pH to >11, enabling phase separation and subsequent purification . This step is critical for isolating the free base form during synthesis.
Condensation and Coupling Reactions
The ketone group enables condensation with aldehydes or amines under basic conditions:
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Aldol Condensation : Reacting with 4-methoxybenzaldehyde in ethanol/NaOH at 80°C forms bis-benzylidene derivatives (94% yield) .
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Mitsunobu Coupling : Using DIAD and triphenylphosphine links the morpholino-piperidine scaffold to phenolic groups, forming intermediates for kinase inhibitors .
| Reaction Type | Reagents/Conditions | Product Yield (%) |
|---|---|---|
| Aldol Condensation | NaOH, ethanol, 80°C, 5 hr | 94 |
| Mitsunobu Coupling | DIAD, PPh₃, THF, 0°C to RT | 71–76 |
Substitution Reactions
The piperidine nitrogen serves as a nucleophilic site for alkylation or arylation:
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N-Alkylation : Reacting with alkyl halides in DMF at 60°C introduces substituents such as 2-methoxyphenyl groups .
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Buchwald–Hartwig Amination : Palladium catalysts enable aryl coupling, enhancing structural diversity for pharmacological studies .
Reductive Amination
The ketone group undergoes reductive amination with primary or secondary amines:
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Sodium Borohydride Reduction : In methanol at 25°C, the ketone is reduced to a secondary alcohol, though this reaction is less common due to steric hindrance.
Salt Metathesis
The hydrochloride form can exchange counterions via reaction with stronger acids or bases:
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Ion Exchange : Treatment with NaOH or AgNO₃ replaces chloride with hydroxide or nitrate ions, altering solubility for formulation purposes .
Enzymatic Interactions
Though not a direct reaction, the compound inhibits leukotriene A-4 hydrolase (LTA4H) and binds to dopamine receptors (e.g., D4, IC₅₀ = 0.14 μM) . Its morpholine and piperidine rings engage in hydrogen bonding and hydrophobic interactions with enzyme active sites.
| Biological Target | Binding Affinity (IC₅₀) | Role in Therapeutic Action |
|---|---|---|
| LTA4H | 0.32 μM | Anti-inflammatory |
| Dopamine D4 Receptor | 0.14 μM | Neurological modulation |
Thermal Stability
The compound decomposes at 279–286°C, as confirmed by differential scanning calorimetry (DSC) . This property informs storage conditions and synthetic protocols requiring high temperatures.
Key Synthetic Pathways
-
Intermediate Preparation :
-
Final Product Synthesis :
Scientific Research Applications
Chemical Properties and Mechanism of Action
Morpholino(piperidin-4-yl)methanone hydrochloride features a unique structure that includes both morpholine and piperidine rings, which contribute to its diverse biological activities. The compound has been identified as an inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme involved in steroid metabolism and inflammatory pathways. Its mechanism of action primarily involves binding to the active site of AKR1C3, leading to the modulation of various biochemical pathways related to hormone regulation and inflammation .
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
- Anti-Cancer Activity : The compound has shown potential as an anti-cancer agent through its ability to inhibit AKR1C3, which is implicated in cancer cell proliferation. Studies indicate that its use can lead to reduced tumor growth in specific cancer models.
- Anti-Microbial Properties : Research has also highlighted its efficacy against certain bacterial strains, suggesting potential therapeutic applications in treating infections .
Biochemical Research
- Enzyme Inhibition Studies : this compound is widely used in enzyme inhibition studies, particularly for understanding the role of AKR1C3 in metabolic disorders. It provides insights into the enzyme's structural dynamics and substrate interactions.
- Protein Interaction Studies : The compound aids in studying protein-protein interactions, which are crucial for understanding cellular signaling pathways .
Chemical Synthesis
- Building Block for Organic Synthesis : It serves as a versatile building block in synthesizing more complex organic molecules, particularly those with pharmacological relevance .
Table 1: Summary of Biological Activities
Case Study: Inhibition of AKR1C3
A study conducted on the effects of this compound on AKR1C3 demonstrated its ability to significantly reduce enzyme activity in vitro. The researchers observed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in AKR1C3 activity, highlighting its potential as a therapeutic agent for conditions associated with dysregulated steroid metabolism.
Mechanism of Action
The mechanism of action of Morpholino(piperidin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-cancer and anti-microbial activities .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural analogues, focusing on substituent variations and their implications:
Key Insights and Trends
- Positional Isomerism : Substitution at the piperidine 3-position (1172703-44-4 ) vs. 4-position alters steric and electronic profiles, impacting receptor selectivity .
- Functional Group Effects :
- Synthetic Accessibility: Microwave and mechanochemical methods () enable efficient synthesis of complex analogues, though scalability remains a challenge.
Biological Activity
Morpholino(piperidin-4-yl)methanone hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data tables and case studies.
Target Enzyme : this compound primarily interacts with the enzyme Aldo-Keto Reductase 1C3 (AKR1C3) . This interaction is crucial as AKR1C3 is involved in the metabolism of steroids and prostaglandins, influencing various hormonal and inflammatory pathways. The compound is believed to inhibit this enzyme by forming hydrogen bonds with specific residues in its active site, particularly within the oxyanion hole.
Biochemical Pathways : The inhibition of AKR1C3 can lead to alterations in several biochemical pathways, affecting cellular functions such as hormone regulation and inflammatory responses. For instance, studies indicate that its action results in changes to steroid metabolism, potentially impacting conditions related to hormone dysregulation.
Pharmacokinetics
This compound has a molecular weight of approximately 234.73 g/mol. Its pharmacokinetic profile suggests that it remains stable under certain conditions, although its activity may diminish over time due to degradation.
Cellular Effects
The compound has demonstrated effects on various cell types, influencing processes such as:
- Cell Signaling : It modulates signaling pathways by altering the localization and function of receptors on cell membranes.
- Gene Expression : this compound can affect gene expression patterns, leading to downstream effects on cellular metabolism and function.
- Toxicity : At higher doses, it has been associated with toxic effects including cell death and tissue damage, underscoring the importance of dosage in therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibits AKR1C3 with an IC50 value indicating significant potency in enzyme inhibition.
- Therapeutic Applications :
- Animal Model Research :
Table 1: Biological Activity Summary
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Molecular Weight | 234.73 g/mol |
| Stability | Stable under specific conditions |
| Dosage Effects | Dose-dependent toxicity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Morpholino(piperidin-4-yl)methanone hydrochloride?
- Methodology : The synthesis typically involves coupling morpholine with a piperidin-4-yl methanone precursor, followed by hydrochloride salt formation. For example, chloroacetyl chloride can react with morpholine derivatives under basic conditions (e.g., sodium hydroxide) to form intermediates, which are then purified via recrystallization or column chromatography. Acidification with HCl yields the hydrochloride salt .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize byproducts (e.g., unreacted morpholine).
Q. How should researchers characterize the crystalline structure of this compound?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . ORTEP-3 can visualize molecular geometry and confirm bond angles/distances . For conformational analysis of the piperidine ring, apply Cremer-Pople parameters to quantify puckering amplitudes and phases .
- Data Interpretation : Compare experimental bond lengths/angles with DFT-calculated values to validate structural accuracy.
Q. What safety protocols are essential when handling this hydrochloride salt?
- Guidelines : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact . Store in airtight containers at room temperature, away from moisture. In case of exposure, rinse with water for 15 minutes and seek medical attention.
- Risk Mitigation : Conduct a hazard assessment using MSDS data, focusing on its harmful effects via inhalation or ingestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
- Approach : Use SHELXL’s twin refinement for twinned crystals or high-resolution datasets to address disorder . Validate hydrogen bonding networks with Fourier difference maps. Cross-check thermal displacement parameters (ADPs) for anomalies.
- Case Study : If R-factor convergence stalls, test alternative space groups or apply restraints to flexible moieties (e.g., morpholino ring) .
Q. What strategies optimize the compound’s synthetic yield and purity?
- Optimization Framework :
| Parameter | Adjustment | Outcome |
|---|---|---|
| Solvent | Switch from THF to DCM | Reduces polar byproducts |
| Temperature | Reduce from 80°C to 50°C | Minimizes decomposition |
| Catalyst | Use piperidine (0.02 mmol) | Accelerates coupling |
- Analytical Validation : Use NMR (¹H/¹³C) to confirm >95% purity. Elemental analysis ensures correct HCl stoichiometry .
Q. How does the compound’s conformation impact its biochemical interactions?
- Mechanistic Insight : The piperidine ring’s puckering (quantified via Cremer-Pople coordinates) influences binding to targets like GPCRs or ion channels . For example, a chair conformation may enhance hydrophobic interactions in receptor pockets.
- Experimental Design : Perform molecular dynamics simulations to correlate ring flexibility with bioactivity. Validate via competitive binding assays using radiolabeled analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
